

OPSS-Val-Cit-PAB-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: OPSS-Val-Cit-PAB-OH

Cat. No.: B8106510

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the cleavable antibody-drug conjugate (ADC) linker, **OPSS-Val-Cit-PAB-OH**. This document outlines its core properties, mechanism of action, and relevant experimental protocols to facilitate its application in research and development.

OPSS-Val-Cit-PAB-OH is a key component in the construction of ADCs, a powerful class of targeted therapeutics. It is a cleavable linker system designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. This linker incorporates a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in cancer cells.[1][2] The linker also contains a p-aminobenzyl alcohol (PAB) self-immolative spacer, which ensures the efficient release of the unmodified payload following enzymatic cleavage.[2] The orthopyridyl disulfide (OPSS) group provides a reactive handle for conjugation to antibodies or other targeting moieties.

Core Properties and Supplier Information

Sourcing high-quality **OPSS-Val-Cit-PAB-OH** is crucial for reproducible research. Below is a summary of available quantitative data from various suppliers. Researchers should always

refer to the supplier's certificate of analysis for lot-specific data.

Property	Data	Source(s)
Molecular Weight	576.73 g/mol	MedchemExpress
Molecular Formula	C26H36N6O5S2	MedchemExpress
Purity	>98% (SPDP-Val-Cit-PAB-OH)	BroadPharm (for a closely related analog)
Storage	Store at -20°C	MedchemExpress, BroadPharm
Shipping	Room temperature	MedchemExpress
Solubility	Information not readily available.	-

Note: Specific solubility data for **OPSS-Val-Cit-PAB-OH** is not consistently provided by suppliers. It is recommended to perform small-scale solubility tests in relevant solvents (e.g., DMSO, DMF) prior to use.

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic efficacy of an ADC utilizing the **OPSS-Val-Cit-PAB-OH** linker is contingent on a multi-step intracellular pathway.

- **Circulation and Targeting:** The ADC circulates systemically, with the linker designed to be stable at physiological pH, minimizing premature drug release. The antibody component of the ADC directs it to specific antigens on the surface of target cancer cells.
- **Internalization:** Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
- **Lysosomal Trafficking:** The endosome containing the ADC matures and fuses with a lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of various proteases are critical for the next step.

- **Enzymatic Cleavage:** Within the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide linker.[1][2]
- **Self-Immolation and Payload Release:** Cleavage of the Val-Cit moiety initiates a 1,6-elimination reaction through the PAB self-immolative spacer. This cascade results in the release of the active cytotoxic payload inside the target cell.
- **Therapeutic Effect:** The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate ADCs constructed with the **OPSS-Val-Cit-PAB-OH** linker.

In Vitro Cathepsin B Cleavage Assay

This assay determines the susceptibility of the linker to enzymatic cleavage.

Materials:

- ADC conjugated with **OPSS-Val-Cit-PAB-OH**
- Recombinant human Cathepsin B
- Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
- Quenching solution: Ice-cold acetonitrile
- LC-MS system

Procedure:

- Prepare the ADC solution in the assay buffer to a final concentration of 100 µg/mL.
- Activate the Cathepsin B according to the manufacturer's instructions.
- Initiate the reaction by adding activated Cathepsin B to the ADC solution (e.g., 1 µM final concentration).

- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.
- Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile.
- Centrifuge the samples to precipitate the protein.
- Analyze the supernatant by LC-MS to quantify the amount of released payload.

Cell-Based Cytotoxicity Assay

This assay evaluates the potency of the ADC in killing target cancer cells.

Materials:

- Target cancer cell line (antigen-positive)
- Control cell line (antigen-negative)
- Complete cell culture medium
- ADC conjugated with **OPSS-Val-Cit-PAB-OH**
- Free cytotoxic payload
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- 96-well plates

Procedure:

- Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.

- Remove the medium from the cells and add the diluted ADC or free payload. Include untreated cells as a negative control.
- Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
- Assess cell viability using a suitable reagent according to the manufacturer's protocol.
- Calculate the IC₅₀ values (the concentration that inhibits cell growth by 50%) for the ADC and the free payload on both cell lines.

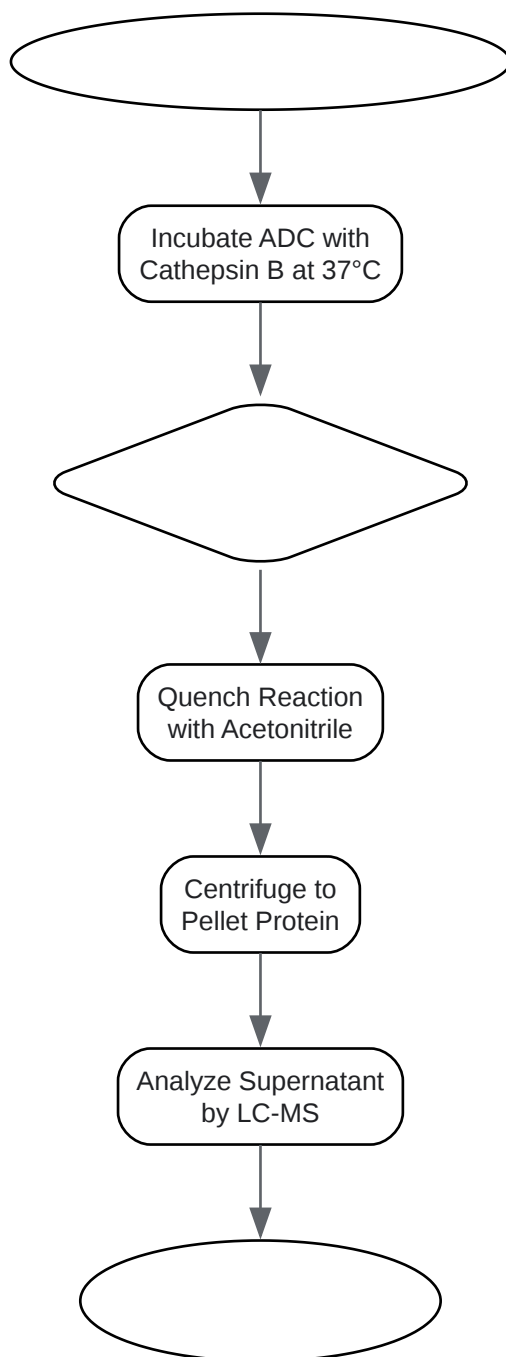
Visualizing Key Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.



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Caption: ADC internalization and payload release pathway.



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Caption: In vitro Cathepsin B cleavage assay workflow.

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References

- [1. benchchem.com \[benchchem.com\]](#)
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